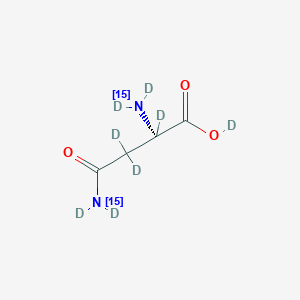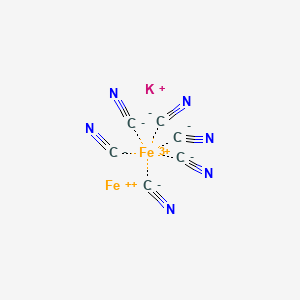
Prussian blue soluble, for microscopy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prussian blue, also known as ferric ferrocyanide, is an inorganic pigment that has been used for centuries due to its intense blue color. It was first synthesized in 1706 in Berlin and has since found applications in various fields, including microscopy. The soluble form of Prussian blue, often referred to as colloidal Prussian blue, forms a stable blue-colored suspension in water, making it particularly useful for staining in microscopy .
準備方法
Synthetic Routes and Reaction Conditions: Prussian blue is typically synthesized by reacting ferric chloride with potassium ferrocyanide under acidic conditions. The reaction produces a blue precipitate of Prussian blue, which can be further processed to obtain the soluble form. The general reaction is:
FeCl3+K4[Fe(CN)6]→Fe4[Fe(CN)6]3+3KCl
Industrial Production Methods: In industrial settings, Prussian blue is produced by mixing solutions of ferric chloride and potassium ferrocyanide, followed by careful control of pH and temperature to ensure the formation of the desired colloidal suspension. The product is then filtered, washed, and dried to obtain the final pigment .
化学反応の分析
Types of Reactions: Prussian blue undergoes various chemical reactions, including:
Oxidation and Reduction: Prussian blue can be reduced to Prussian white (ferrous ferrocyanide) and oxidized back to Prussian blue. This redox behavior is utilized in electrochemical applications.
Ion Exchange: Prussian blue can exchange its interstitial cations with other ions, such as cesium and thallium, making it useful for ion-exchange processes.
Common Reagents and Conditions:
Oxidation: Involves oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Ion Exchange: Typically conducted in aqueous solutions with the target ions.
Major Products:
Prussian White: Formed by the reduction of Prussian blue.
Ion-Exchanged Products: Formed by the exchange of interstitial cations with target ions.
科学的研究の応用
Prussian blue has a wide range of applications in scientific research:
Chemistry: Used as a pigment and in electrochemical sensors.
Biology: Employed in histology for staining iron in tissues.
Medicine: Used in the treatment of heavy metal poisoning, particularly for cesium and thallium.
Industry: Utilized in the production of blueprints and as a corrosion inhibitor
作用機序
Prussian blue acts primarily through ion exchange, adsorption, and mechanical trapping within its crystal structure. It has a high affinity for certain ions, such as cesium and thallium, which it can trap and remove from solutions. This mechanism is particularly useful in medical applications for treating heavy metal poisoning .
類似化合物との比較
Prussian blue is unique due to its mixed-valence state and ability to form stable colloidal suspensions. Similar compounds include:
Turnbull’s Blue: Another form of ferric ferrocyanide, but with different preparation methods.
Ferric Ammonium Ferrocyanide: Similar in structure but contains ammonium ions.
Ferric Potassium Ferrocyanide: Similar to Prussian blue but with potassium ions in the structure.
Prussian blue’s unique properties, such as its intense color, stability, and ion-exchange capabilities, make it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
25869-98-1 |
|---|---|
分子式 |
C6Fe2KN6 |
分子量 |
306.89 g/mol |
IUPAC名 |
potassium;iron(2+);iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |
InChIキー |
LDQICAMJIICDLF-UHFFFAOYSA-N |
正規SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |
関連するCAS |
15418-51-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


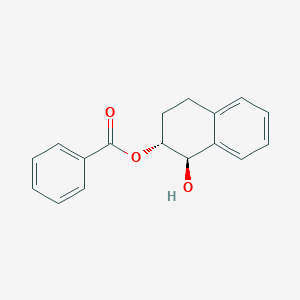
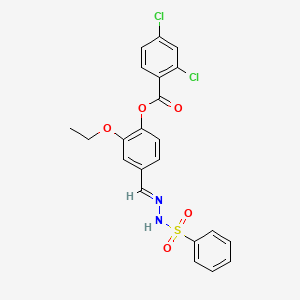



![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)
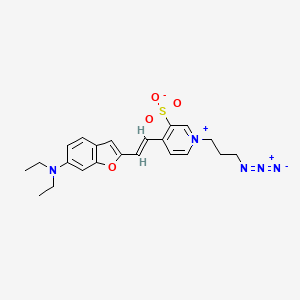
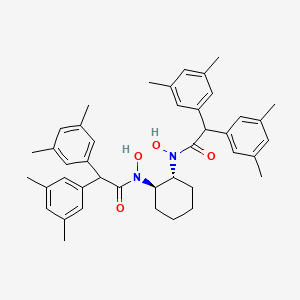
![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)
